![molecular formula C15H13N3OS B2548130 (E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1396892-35-5](/img/structure/B2548130.png)
(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide, also known as PTP1B inhibitor, is a chemical compound that has gained attention in recent years for its potential use in scientific research. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it a promising tool for researchers looking to understand the mechanisms underlying these processes.
Scientific Research Applications
Synthesis and Bioactivity
- A study focused on synthesizing a series of heterocyclic compounds incorporating thiophene, pyrazole, and acrylamide moieties, demonstrating potential insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research highlights the synthesis and toxicological evaluation of compounds, with specific derivatives showing potent insecticidal properties (Soliman et al., 2020).
- Another study synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, exploring their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research provides insights into the potential therapeutic applications of such compounds (Hassan et al., 2014).
- Research into thiophene-based heterocycles revealed new compounds with promising antimicrobial properties. Some synthesized derivatives exhibited significant activity against fungal pathogens, suggesting their utility as potential antimicrobial agents (Mabkhot et al., 2016).
Antioxidant and Anti-inflammatory Applications
- A comprehensive study on the heterocyclization of a polarized system led to the synthesis of novel pyrimidine-2-thiol derivatives, displaying potent antioxidant and anti-inflammatory activities. This research underscores the therapeutic potential of such compounds in managing oxidative stress and inflammation (Shehab et al., 2018).
Structural Characterization
- Structural determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide through NMR spectroscopy and X-ray diffraction elucidates the compound's configuration, aiding in the understanding of its reactivity and potential for further chemical modifications (Kariuki et al., 2022).
Pharmacological Screening
- Analgesic and antiparkinsonian activities were evaluated in a series of pyridine derivatives, with some showing efficacy comparable to standard drugs. This indicates the potential of such compounds for therapeutic applications in pain management and Parkinson's disease treatment (Amr et al., 2008).
properties
IUPAC Name |
(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-15(7-6-13-4-3-9-20-13)16-10-12-11-17-18-8-2-1-5-14(12)18/h1-9,11H,10H2,(H,16,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPTUKBZHNRILT-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide |
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